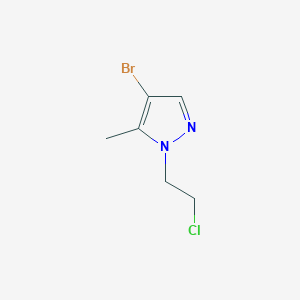

4-Bromo-1-(2-cloroetil)-5-metil-1H-pirazol

Descripción general

Descripción

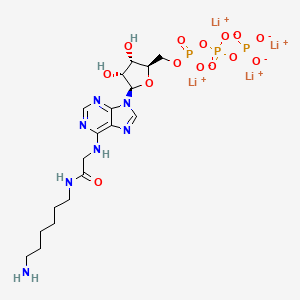

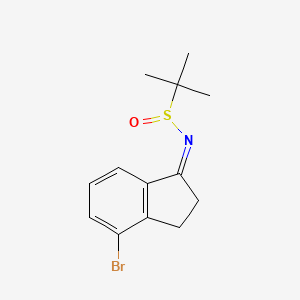

4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H8BrClN2 and its molecular weight is 223.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Bipirazoles

4-Bromo-1-(2-cloroetil)-5-metil-1H-pirazol: puede servir como material de partida en la síntesis de 1,4′-bipirazoles . Los bipirizoles son notables por su diversa gama de actividades biológicas y aplicaciones farmacéuticas potenciales. Los grupos bromo y cloroetil en el compuesto facilitan una mayor funcionalización, permitiendo la creación de estructuras complejas de bipirizol.

Desarrollo de compuestos farmacéuticos

Este compuesto se utiliza en la síntesis de varios compuestos farmacéuticos y biológicamente activos . Su estructura es propicia para modificaciones que pueden conducir al desarrollo de nuevos inhibidores, los cuales son esenciales en el diseño de fármacos que se dirigen a enzimas o receptores específicos dentro de los sistemas biológicos.

Inhibición de la Alcohol Deshidrogenasa Hepática

El compuesto ha sido identificado como un inhibidor de la alcohol deshidrogenasa hepática . Esta enzima es crucial en el metabolismo de los alcoholes dentro del hígado, y los inhibidores pueden utilizarse para estudiar la actividad de la enzima o para tratar potencialmente los trastornos relacionados con el alcohol.

Investigación química agrícola

En la agricultura, This compound puede explorarse por su posible uso en el desarrollo de nuevos agroquímicos . Sus propiedades estructurales podrían ser beneficiosas para crear compuestos que protejan los cultivos de plagas o enfermedades.

Aplicaciones en ciencia de materiales

La estructura única del compuesto lo convierte en un candidato para la investigación en ciencia de materiales . Podría estar involucrado en la síntesis de nuevos materiales con propiedades específicas, como mayor durabilidad o conductividad mejorada.

Catálisis

Debido a la presencia de grupos funcionales reactivos, este compuesto puede utilizarse en procesos catalíticos . Puede actuar como un ligando o un catalizador en varias reacciones químicas, lo que podría conducir a vías de síntesis más eficientes y selectivas.

Mecanismo De Acción

Target of Action

It is known that pyrazole derivatives can interact with various biological targets, including enzymes and receptors, depending on their chemical structure .

Mode of Action

It is known that bromopyrazoles can act as inhibitors of certain enzymes . The bromine atom in the pyrazole ring can form a halogen bond with the amino acid residues in the active site of the enzyme, thereby inhibiting its activity .

Biochemical Pathways

It is known that pyrazole derivatives can influence various biochemical pathways depending on their target of action .

Pharmacokinetics

It is known that the bromine atom in the pyrazole ring can potentially enhance the lipophilicity of the compound, which may influence its absorption and distribution .

Result of Action

It is known that pyrazole derivatives can have various biological effects, including anti-inflammatory, antiviral, and anticancer activities, depending on their chemical structure and target of action .

Análisis Bioquímico

Biochemical Properties

4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with liver alcohol dehydrogenase, inhibiting its activity . This interaction is crucial as it affects the enzyme’s ability to catalyze the oxidation of alcohols. Additionally, 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole can form complexes with various proteins, influencing their structural conformation and function .

Cellular Effects

The effects of 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole on cellular processes are profound. It has been observed to inhibit oxidative phosphorylation, ATP exchange reactions, and calcium uptake in cells . These effects can lead to alterations in cellular metabolism and energy production. Furthermore, 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole can influence cell signaling pathways and gene expression, potentially leading to changes in cell function and behavior .

Molecular Mechanism

At the molecular level, 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole exerts its effects through binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole have been shown to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have indicated that 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound can result in sustained alterations in cellular metabolism and function .

Propiedades

IUPAC Name |

4-bromo-1-(2-chloroethyl)-5-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrClN2/c1-5-6(7)4-9-10(5)3-2-8/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCYVWIWEBDDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651076 | |

| Record name | 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108354-41-2 | |

| Record name | 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-allyl-N-[2-(methoxy(methyl)amino)-2-oxo-ethyl]carbamate](/img/structure/B1516073.png)

![L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(triphenylmethyl)thio]methyl]-](/img/structure/B1516140.png)